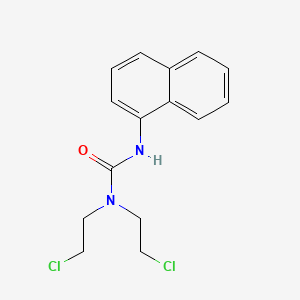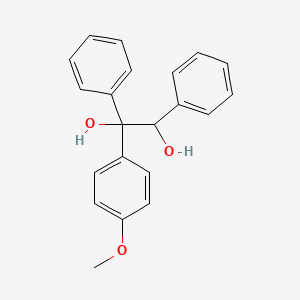
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, along with two phenyl groups and two hydroxyl groups on an ethane backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with benzylmagnesium chloride, followed by the addition of benzaldehyde and subsequent reduction of the resulting intermediate . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Halogenation and nitration are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride results in alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the methoxy group may participate in hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol can be compared with similar compounds such as:
4-Methoxyamphetamine: This compound also contains a methoxy group attached to a phenyl ring but differs in its overall structure and pharmacological effects.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Another compound with a methoxyphenyl group, used in different research contexts.
Properties
CAS No. |
5164-81-8 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C21H20O3/c1-24-19-14-12-18(13-15-19)21(23,17-10-6-3-7-11-17)20(22)16-8-4-2-5-9-16/h2-15,20,22-23H,1H3 |
InChI Key |
NGUAZYIANFFYIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


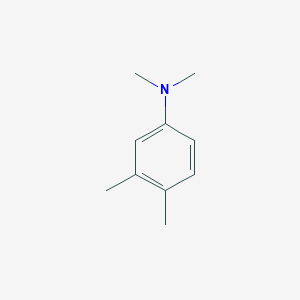
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
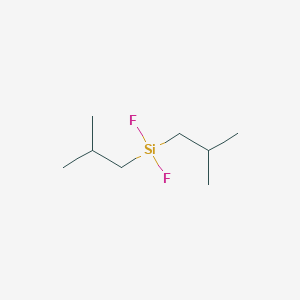
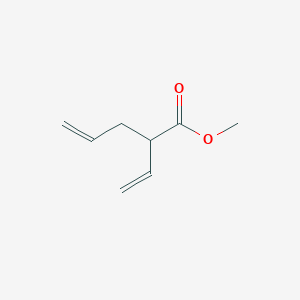
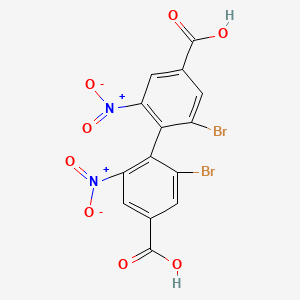
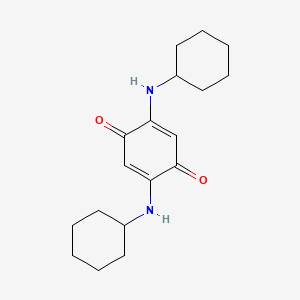
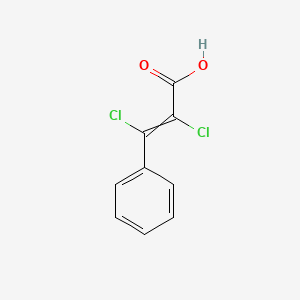
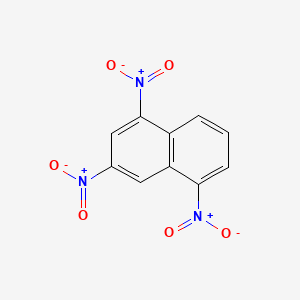
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

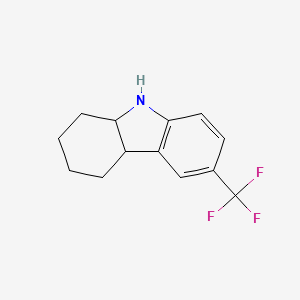

![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
